molecular formula C11H13N3S B2538170 2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole CAS No. 872696-00-9

2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole

Cat. No.: B2538170
CAS No.: 872696-00-9
M. Wt: 219.31
InChI Key: JZFGOYKTQURYKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydrazinyl-6,7,8,9-tetrahydronaphtho[1,2-d]thiazole is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Applications of Thiazole Derivatives

  • Anticancer and Anti-infective Potential : Thiazole derivatives have been identified for their significant anticancer and anti-infective properties, with various patents filed highlighting their potential in these areas. Thiazole-based compounds have shown activity against a variety of cancer cell lines and infectious agents, suggesting their potential as leads in drug discovery for these diseases (Sharma et al., 2019).

  • Antioxidant and Anti-inflammatory Agents : Some novel benzofused thiazole derivatives have been evaluated for their antioxidant and anti-inflammatory activities. These derivatives have shown potential in in vitro studies, indicating the relevance of the thiazole scaffold in designing new therapeutic agents with reduced side effects (Raut et al., 2020).

  • Antibacterial Activity : Thiazole and its derivatives have been reviewed for their significant antibacterial activity against various bacteria and pathogens. This review emphasizes the importance of thiazole compounds in the development of new antibacterial agents, highlighting their potential role in addressing antibiotic resistance (Mohanty et al., 2021).

Properties

IUPAC Name

6,7,8,9-tetrahydrobenzo[e][1,3]benzothiazol-2-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c12-14-11-13-10-8-4-2-1-3-7(8)5-6-9(10)15-11/h5-6H,1-4,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFGOYKTQURYKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC3=C2N=C(S3)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.